molecular formula C11H11N B088498 3-methylnaphthalen-2-amine CAS No. 10546-24-4

3-methylnaphthalen-2-amine

Cat. No.: B088498
CAS No.: 10546-24-4
M. Wt: 157.21 g/mol
InChI Key: BJICIOTXNBTOAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methylnaphthalen-2-amine can be synthesized through several methods. One common method involves the reduction of 3-Methyl-2-nitronaphthalene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C to produce 2-naphthylamine, which can then be methylated to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using hydrogenation techniques. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-methylnaphthalen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction of nitro derivatives to amines.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Aminonaphthalenes.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

3-methylnaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylnaphthalen-2-amine involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include nucleic acids and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine: Similar structure but lacks the methyl group at the third position.

    1-Naphthylamine: Amino group attached to the first carbon of the naphthalene ring.

    3-Methyl-1-naphthylamine: Methyl group at the third position but amino group at the first position.

Uniqueness

3-methylnaphthalen-2-amine is unique due to the specific positioning of the methyl and amino groups, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for specific applications in dye synthesis and industrial processes .

Properties

IUPAC Name

3-methylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJICIOTXNBTOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5096-18-4 (hydrochloride)
Record name 3-Methyl-2-naphthylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40147140
Record name 3-Methyl-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10546-24-4
Record name 3-Methyl-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10546-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-naphthylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-naphthylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136515
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-NAPHTHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TD1NM2XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-Methyl-2-naphthylamine relate to its carcinogenic activity?

A: While the provided research doesn't delve into specific structure-activity relationship details for 3-Methyl-2-naphthylamine, it highlights that substituting the 3-methyl group in 2-naphthylamine significantly impacts its carcinogenic activity. [] Further research is needed to understand the precise mechanism behind this change in activity.

Q2: Are there any alternative compounds with potentially lower carcinogenic risks compared to 3-Methyl-2-naphthylamine?

A2: The provided research focuses specifically on 3-Methyl-2-naphthylamine and 3,2'-Dimethyl-4-aminobiphenyl and doesn't offer direct comparisons with alternative compounds. Further research is necessary to identify and evaluate potential substitutes with lower carcinogenic risks.

Q3: What types of cancer are associated with exposure to 3-Methyl-2-naphthylamine?

A: The research primarily highlights the association of 3-Methyl-2-naphthylamine with urinary bladder epithelial neoplasms in Syrian golden hamsters. [] Additionally, a study in rats linked this compound to kidney carcinoma. [] These findings underscore the carcinogenic potential of 3-Methyl-2-naphthylamine in multiple organ systems.

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